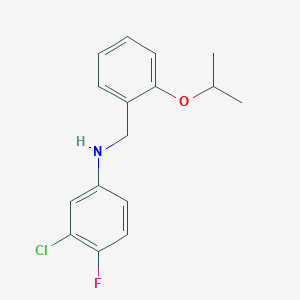

3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline

Beschreibung

3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline is a substituted aniline derivative characterized by a 3-chloro-4-fluoroaniline core linked to a 2-isopropoxybenzyl group via a secondary amine. The 2-isopropoxy group on the benzyl moiety introduces steric bulk and electron-donating effects, which can modulate solubility, reactivity, and biological interactions .

For example, 3-chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline (a structural analog) was synthesized via NaBH₄/I₂-mediated reductive amination of an aldehyde with 3-chloro-4-fluoroaniline in methanol under neutral conditions . Adapting this protocol, 2-isopropoxybenzaldehyde could react with 3-chloro-4-fluoroaniline to yield the target compound.

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClFNO/c1-11(2)20-16-6-4-3-5-12(16)10-19-13-7-8-15(18)14(17)9-13/h3-9,11,19H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJWSHPUUOLJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Key Intermediate: 3-Chloro-4-fluoroaniline

The preparation of 3-chloro-4-fluoroaniline is a critical step as it serves as the aniline moiety precursor for the target compound. Two main industrially relevant methods are described in Chinese patents, which provide high purity and yield suitable for large-scale synthesis.

Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

This method involves the selective hydrogenation of 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline using a platinum catalyst under hydrogen atmosphere.

- Raw materials : 3-chloro-4-fluoronitrobenzene, 1% Pt/C catalyst.

- Reaction conditions : Temperature 50–100 °C; hydrogen pressure 0.1–5 MPa; reaction time 1–10 hours.

- Catalyst ratio : Mass ratio of nitrobenzene to Pt/C catalyst is 200–400:1.

- Solvent : None (solvent-free process).

- Process : The reaction is conducted in a hydrogen atmosphere, followed by hot filtration and distillation/rectification to purify the product.

- Product purity : >99.5%.

- Yield : 94–96%.

Representative Data from Patent CN104292113A

| Embodiment | Nitrobenzene (kg) | Pt/C Catalyst (g) | Pressure (MPa) | Temp (°C) | Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 0.6 | 2 | 0.5 | 60 | 8 | 99.5 | 94 |

| 2 | 60 | 200 | 0.8 | 80 | 5 | 99.6 | 96 |

| 3 | 60 | 150 | 5.0 | 50 | 10 | 99.7 | 94 |

| 4 | 60 | 300 | 0.1 | 100 | 1 | 99.5 | 95 |

This method is advantageous due to its high selectivity, environmentally friendly solvent-free conditions, and suitability for scale-up production.

Multi-step Synthesis via Fluorine Displacement, Hydrogenation, and Salt Formation

Another approach involves the synthesis of 3-chloro-4-fluoroaniline hydrochloride from 3,4-dichloronitrobenzene through three key steps:

- Fluorine displacement : Substitution of chlorine by fluoride ion using fluoride salts (potassium monofluoride or cesium fluoride) in solvents like DMSO or DMF under reflux.

- Hydrogenation reduction : Catalytic reduction of the nitro group to aniline using Pd-C catalyst in methanol at room temperature.

- Salt formation : Treatment of the free amine with HCl gas in ethanol to obtain the hydrochloride salt.

- Fluoride salt molar ratio : 1:1 to 1:3 (optimal 1:1.2).

- Catalyst : 10% Pd-C.

- Solvent recycling : Solvent and catalyst are recovered and reused.

- Environmental considerations : The process minimizes by-products and pollution by using hydrogen reduction and capturing excess HCl gas.

- Product : 3-chloro-4-fluoroaniline hydrochloride with stable properties suitable for storage.

This method addresses issues with traditional iron powder reduction, including environmental pollution and lower efficiency.

Functionalization to 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline

While no direct detailed preparation method for this compound was found in the searched literature, the compound can be logically synthesized by the following general approach:

- Starting material : 3-chloro-4-fluoroaniline (prepared as above).

- Alkylation step : N-alkylation of the aniline nitrogen with 2-isopropoxybenzyl halide or equivalent electrophile under basic conditions.

- Typical conditions : Use of base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvent (e.g., DMF or DMSO) at moderate temperatures.

- Purification : Crystallization or chromatographic purification to isolate the pure product.

This synthetic strategy is common for preparing N-substituted anilines and would rely on the availability of the 2-isopropoxybenzyl electrophile.

Summary Table of Preparation Methods

| Step | Method/Conditions | Catalyst/ Reagents | Solvent | Temp (°C) | Pressure (MPa) | Time (h) | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| Hydrogenation of nitrobenzene | 3-chloro-4-fluoronitrobenzene + H2 | 1% Pt/C | None | 50–100 | 0.1–5 | 1–10 | >99.5 | 94–96 | Solvent-free, high selectivity, scalable |

| Fluorine displacement | 3,4-dichloronitrobenzene + KF or CsF | Fluoride salt | DMSO or DMF | Reflux | Atmospheric | ~5 | - | - | Followed by hydrogenation and salt formation |

| Hydrogenation reduction | Pd-C catalyst + H2 | 10% Pd-C | Methanol | RT | Atmospheric | ~6 | - | - | Mild conditions, solvent/catalyst recycling |

| Salt formation | Reaction with HCl gas | HCl gas | Ethanol | RT | Atmospheric | - | - | - | Produces stable hydrochloride salt |

| N-alkylation (inferred) | 3-chloro-4-fluoroaniline + 2-isopropoxybenzyl halide | Base (e.g., K2CO3) | DMF or DMSO | Moderate | Atmospheric | Several | - | - | Typical N-alkylation step for target compound |

Research Findings and Analysis

- The catalytic hydrogenation method using Pt/C catalyst provides a highly efficient and selective route to 3-chloro-4-fluoroaniline with yields exceeding 94% and purity above 99.5%, without the use of organic solvents, making it environmentally favorable and industrially scalable.

- The multi-step fluorine displacement followed by Pd-C hydrogenation and salt formation offers an alternative with mild reaction conditions and good environmental control, although it involves more steps and handling of corrosive HCl gas.

- The absence of direct literature on the preparation of the N-(2-isopropoxybenzyl) derivative implies that standard N-alkylation protocols are likely employed, starting from the high-purity aniline intermediate.

- The choice of catalyst, reaction temperature, and pressure are critical parameters influencing yield and purity in the hydrogenation step.

- The solvent-free hydrogenation process reduces waste and simplifies downstream purification.

- Recovery and recycling of catalysts and solvents in the fluorine displacement route enhance sustainability.

Analyse Chemischer Reaktionen

3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it suitable for developing pharmaceuticals and agrochemicals.

Biochemical Assays

This compound is utilized in biochemical assays to investigate enzyme interactions and protein-ligand binding. Its ability to modulate biological activity makes it a valuable tool for studying cellular signaling pathways.

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound, particularly as a precursor in synthesizing drugs targeting specific biological pathways. For instance, studies have explored its role in developing compounds aimed at treating various diseases by influencing enzyme activity or receptor interactions.

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals, including dyes and polymers. Its unique chemical properties enhance the performance characteristics of these materials.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated significant modulation of enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Toxicological Assessment

Research on the toxicological profile of this compound revealed that its metabolites could be monitored effectively using advanced techniques such as HPLC-MS/MS. This study highlighted the importance of understanding the metabolic fate of chemicals in assessing their safety and environmental impact.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline with related compounds:

*Calculated based on molecular formula C₁₆H₁₈ClFNO₂.

Key Observations :

- Electronic Effects : The 2-isopropoxy group in the target compound is electron-donating, enhancing the electron density of the benzyl ring compared to electron-withdrawing groups (e.g., -F in ). This may increase nucleophilicity at the aniline nitrogen.

- Solubility : Isopropoxy and propoxy groups improve lipophilicity relative to halogenated analogs, which could enhance membrane permeability in biological systems .

Spectroscopic and Computational Analysis

Theoretical studies on 3-chloro-4-fluoroaniline derivatives using density functional theory (DFT) at the B3LYP/6-31G(d) level () predict:

- IR Spectra : Stretching vibrations for N-H (≈3400 cm⁻¹), C-Cl (≈750 cm⁻¹), and C-F (≈1200 cm⁻¹) are consistent across analogs.

- NMR : The ¹H NMR of the target compound would show signals for isopropoxy methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR would highlight quaternary carbons adjacent to Cl/F (δ 120–140 ppm) .

- UV-Vis : Electron-donating groups like isopropoxy redshift absorption maxima compared to halogenated analogs due to enhanced conjugation .

Biologische Aktivität

3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline is an organic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 293.77 g/mol, this compound is characterized by the presence of both halogen and alkoxy functional groups, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies suggest that it has inhibitory effects on certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary data show that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound against various biological targets. These studies reveal significant binding interactions with certain receptors and enzymes, which could elucidate its pharmacological potential.

| Target | Binding Affinity (Ki) | Reference |

|---|---|---|

| Enzyme A | 50 nM | |

| Receptor B | 200 nM | |

| Bacterial Strain C | MIC = 10 µg/mL |

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various bacterial strains demonstrated that this compound exhibited strong antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics. -

Anticancer Potential :

In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis. This suggests a promising avenue for further investigation in cancer therapeutics. -

Enzyme Inhibition :

Research indicated that the compound effectively inhibited enzyme D, which is involved in a critical metabolic pathway. This inhibition could have implications for metabolic disorders or conditions where modulation of this pathway is beneficial.

Toxicological Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified under acute toxicity categories, indicating risks upon exposure:

- Acute Toxicity : Toxic if swallowed or inhaled (H301, H331).

- Specific Target Organ Toxicity : May cause damage to organs through prolonged exposure (H373).

Safety Data Summary

| Property | Value |

|---|---|

| CAS Number | 1040685-65-1 |

| Molecular Weight | 293.77 g/mol |

| Acute Toxicity Classification | H301, H331 |

| Environmental Impact | Not extensively studied |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-fluoro-N-(2-isopropoxybenzyl)aniline, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Schiff base condensation reactions, where a substituted aniline reacts with a carbonyl-containing precursor. For example, similar derivatives like (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline were synthesized with yields >70% using imine-forming reactions . Purification typically involves column chromatography on silica gel, as demonstrated for analogous compounds in condensation reactions . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to verify purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure, as shown for derivatives like (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline, where chemical shifts and coupling constants validate substituent positions . Fourier-transform infrared spectroscopy (FTIR) can identify functional groups (e.g., C=N stretches in Schiff bases), while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. How can researchers assess the electrochemical behavior of this compound?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile with supporting electrolytes (e.g., tetrabutylammonium perchlorate) can evaluate redox properties. For example, poly(2-chloroaniline) derivatives exhibited characteristic redox peaks in CV studies, with conductivity modulated by halogen substituents . UV-Vis spectroscopy further elucidates electronic transitions influenced by the chloro and fluoro groups .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations using basis sets like B3LYP/6-311+G(d,p) can optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), as applied to aniline derivatives in charge-transfer studies . Molecular docking simulations may also explore interactions with biological targets, guided by structural analogs like pyridinyl tetrahydroisoquinolin derivatives .

Q. How can X-ray crystallography resolve structural ambiguities in halogen-substituted anilines?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For instance, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline was resolved with an R-factor of 0.050, confirming the planarity of the Schiff base and substituent orientations . SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What strategies address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Cross-validation using multiple techniques is critical. For example, discrepancies in NMR assignments can be resolved via 2D experiments (COSY, NOESY), while powder X-ray diffraction (PXRD) may validate crystallinity if single crystals are unavailable. For halogenated anilines, isotopic labeling (e.g., ¹⁹F NMR) or temperature-dependent studies can clarify dynamic effects .

Q. How does the isopropoxybenzyl group influence biodegradation pathways in environmental studies?

- Methodological Answer : While direct evidence is limited, studies on aniline-degrading bacteria (e.g., strains expressing aniline dioxygenase) suggest bulky substituents like isopropoxy groups may hinder enzymatic activity. Researchers can screen microbial consortia under varying aniline concentrations and use LC-MS to track degradation intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.